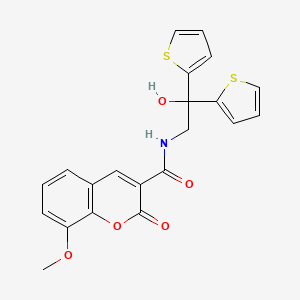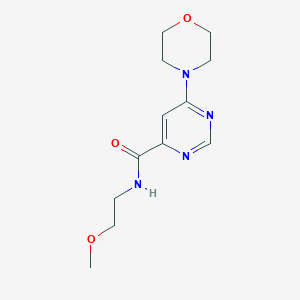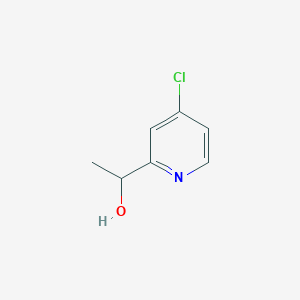![molecular formula C13H11Cl2NO2 B2657901 2-chloro-N-{[5-(4-chlorophenyl)-2-furyl]methyl}acetamide CAS No. 851814-17-0](/img/structure/B2657901.png)
2-chloro-N-{[5-(4-chlorophenyl)-2-furyl]methyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a chlorinated organic compound. Chlorinated organic compounds are a large family of chemicals that contain chlorine atoms bonded to carbon atoms . They are used in a wide range of applications, including as solvents, refrigerants, and in the production of plastics .
Synthesis Analysis
While the specific synthesis process for this compound is not available, a similar compound, 2-Chloro-N-phenylacetamide, can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques. For instance, NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can provide information about the types of atoms in the molecule and their connectivity .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, solubility, and molecular weight can be determined through various experimental methods .Applications De Recherche Scientifique
Therapeutic Applications
One of the notable therapeutic applications is the synthesis and evaluation of a novel anilidoquinoline derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, which demonstrated significant antiviral and antiapoptotic effects in vitro. This compound showed promise in treating Japanese encephalitis, as it led to significant decreases in viral load and an increase in survival rates among infected mice (Ghosh et al., 2008).
Antimicrobial Evaluation
Research on novel compounds, including bis-α,β-unsaturated ketones and fused thieno[2,3-b]pyridine derivatives, has highlighted their potential as antimicrobial agents. The synthesis of these compounds involved reactions with various aromatic aldehydes, leading to the creation of derivatives that underwent antimicrobial evaluation (Altalbawy, 2013).
Environmental Impact and Herbicide Metabolism
Studies have also focused on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. These herbicides, including acetochlor and metolachlor, have been examined for their carcinogenic potential and the complex metabolic pathways leading to DNA-reactive products. Understanding these metabolic processes is crucial for assessing the environmental and health impacts of these compounds (Coleman et al., 2000).
Alzheimer's Disease Research
A study on synthetic multifunctional amides highlighted their potential as therapeutic agents for Alzheimer's disease. These compounds exhibited moderate enzyme inhibitory potentials and mild cytotoxicity, indicating their significance in developing new drugs against Alzheimer’s disease (Hassan et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-N-[[5-(4-chlorophenyl)furan-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c14-7-13(17)16-8-11-5-6-12(18-11)9-1-3-10(15)4-2-9/h1-6H,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUTVEFDOQYMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CNC(=O)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Fluoro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2657819.png)
![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2657820.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2657823.png)
![N-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine hydrochloride](/img/no-structure.png)
![4-[1-(2-Cyclopropylpyridine-4-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2657829.png)


![1-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2657836.png)
![1-(3,4-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2657837.png)

![3-Methyl-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2657839.png)
![3-Methoxy-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B2657840.png)

